Canertinib dihydrochloride

Descripción general

Descripción

Canertinib dihydrochloride is an experimental drug candidate primarily investigated for its potential in cancer treatment. It is an irreversible tyrosine kinase inhibitor that targets multiple members of the epidermal growth factor receptor (EGFR) family, including EGFR, HER-2, and ErbB-4 . This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and proliferation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Canertinib dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate aniline derivatives and carbonyl compounds.

Introduction of Substituents: The core structure is then functionalized with various substituents, including a chloro-fluoro aniline group and a morpholinyl propoxy group.

Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification processes such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Canertinib dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, methanol, ethanol.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activity and therapeutic potential.

Aplicaciones Científicas De Investigación

Canertinib dihydrochloride has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EGFR family.

Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER-2, and ErbB-4.

Mecanismo De Acción

Canertinib dihydrochloride exerts its effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER-2, and ErbB-4. This inhibition prevents the phosphorylation of downstream signaling proteins such as MAPK and AKT, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively inhibits tumor growth and induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.

Lapatinib: A dual inhibitor of EGFR and HER-2, used in combination with other therapies for breast cancer treatment.

Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.

Uniqueness of Canertinib Dihydrochloride: this compound is unique in its ability to irreversibly inhibit multiple members of the EGFR family, providing a broader spectrum of activity compared to other inhibitors. This characteristic makes it a promising candidate for treating cancers that involve multiple EGFR family members .

Actividad Biológica

Canertinib dihydrochloride, also known as CI-1033, is a potent irreversible inhibitor of the ErbB receptor family, which includes EGFR (Epidermal Growth Factor Receptor) and its variants. This compound has garnered attention in cancer research due to its unique mechanism of action and its potential therapeutic applications in various malignancies.

This compound inhibits the tyrosine kinase activity of all four members of the ErbB family by covalently binding to a cysteine residue in the catalytic domain. This irreversible binding leads to prolonged suppression of ErbB receptor signaling, which is crucial for tumor growth and proliferation. The compound exhibits an IC50 value of approximately 3.5 nM against pan-ErbB tyrosine kinases, indicating its high potency .

Efficacy in Various Cancer Models

- Breast Cancer : In vitro studies using BT474 cells (which overexpress ErbB2) showed that treatment with Canertinib induced apoptosis in approximately 47% of the cells by inhibiting Akt and MAPK pathways . Additionally, in mouse xenograft models, Canertinib significantly reduced tumor growth and final tumor weight when administered over a period of 18 days .

- Neuroblastoma : Canertinib demonstrated efficacy in various neuroblastoma cell lines, with IC50 values ranging from 0.94 μM to 2.45 μM. Apoptosis induction varied from 3% to 56%, depending on the specific cell line tested .

- Esophageal Squamous Cell Carcinoma : Canertinib has shown effectiveness against esophageal squamous cell carcinoma both in vitro and in vivo, affecting tumor metabolism and proliferation .

Phase I Trials

In a phase I clinical trial involving 32 patients with advanced tumors, Canertinib was administered at doses up to 560 mg daily on a 14-day on/7-day off schedule. Although no objective responses were observed, six patients achieved stable disease for more than three months. Common adverse effects included rash, nausea, and stomatitis, with dose-limiting toxicities such as diarrhea observed at higher doses .

Ototoxicity Observations

Recent studies have highlighted a significant dose-dependent ototoxicity associated with Canertinib treatment in preclinical models. In zebrafish and mouse models, auditory function was adversely affected, indicating potential side effects that warrant further investigation .

Comparative Biological Activity

The following table summarizes the biological activity of Canertinib compared to other ErbB inhibitors:

| Compound | Targeted Receptors | IC50 (nM) | Mechanism of Action | Clinical Activity |

|---|---|---|---|---|

| Canertinib | Pan-ErbB | 3.5 | Irreversible tyrosine kinase inhibitor | Stable disease in advanced tumors |

| Erlotinib | EGFR | ~10 | Reversible tyrosine kinase inhibitor | Partial response in lung cancer |

| Lapatinib | EGFR, HER2 | ~50 | Reversible tyrosine kinase inhibitor | Partial responses in breast cancer |

Propiedades

Número CAS |

289499-45-2 |

|---|---|

Fórmula molecular |

C24H26Cl2FN5O3 |

Peso molecular |

522.4 g/mol |

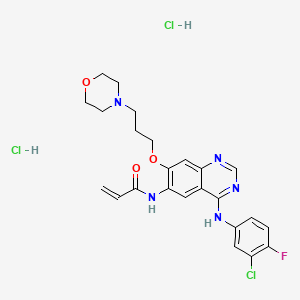

Nombre IUPAC |

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H |

Clave InChI |

ZTYBUPHIPYUTLE-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl |

SMILES canónico |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

289499-45-2 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib HCl; Canertinib dihydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.